
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research.
作用机制
The mechanism of action of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is not fully understood. However, it is thought to work by binding to specific targets in the body and inhibiting their activity. This can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone are varied and depend on the specific target it is interacting with. Some of the effects that have been observed include changes in enzyme activity, alterations in gene expression, and modulation of signaling pathways.
实验室实验的优点和局限性
One of the advantages of using (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone in lab experiments is its versatility. The compound has been shown to have activity against a range of targets, making it useful for studying a variety of biological processes. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research.
未来方向
There are several areas of future research that could be explored with (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone. One area is in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. Another area is in the study of the compound's mechanism of action, which could help to identify new targets for drug development. Finally, further research could be done to optimize the synthesis method for (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone, making it more widely available for research purposes.
Conclusion
In conclusion, (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a chemical compound that has shown promise for use in scientific research. Its potential applications include drug development and the study of biological processes. While the compound has some limitations, there are several areas of future research that could be explored to further our understanding of its properties and potential uses.
合成方法
The synthesis of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone involves several steps. The first step is the preparation of 7-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with thiolane-2-thiol to produce the desired compound.
科学研究应用
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors.
属性
IUPAC Name |
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-10-13-9-12(16)5-4-11(13)6-7-17(10)15(18)14-3-2-8-19-14/h4-5,9-10,14H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXYMMYPFVXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3CCCS3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)

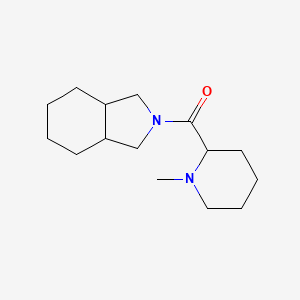
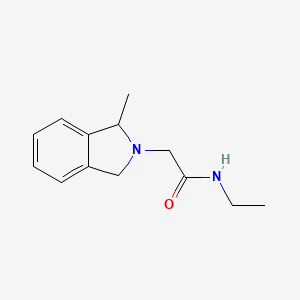
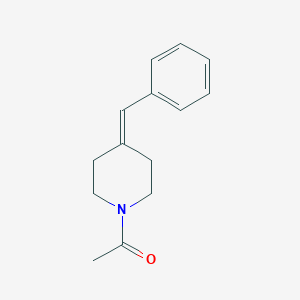
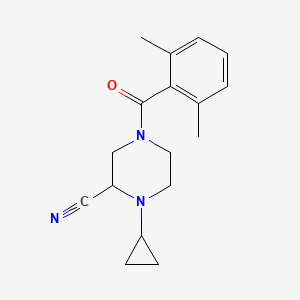
![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
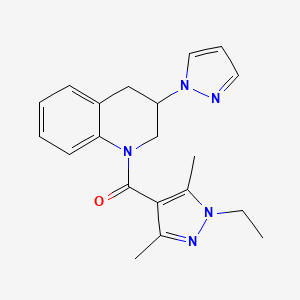
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
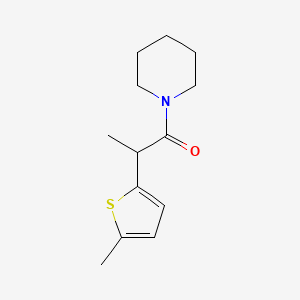
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)